molecular formula C6H12N2 B8022976 (1R,4R)-2,5-Diazabicyclo(2.2.2)octane

(1R,4R)-2,5-Diazabicyclo(2.2.2)octane

Cat. No. B8022976
M. Wt: 112.17 g/mol
InChI Key: DJWDAKFSDBOQJK-PHDIDXHHSA-N
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Description

“(1R,4R)-2,5-Diazabicyclo(2.2.2)octane” is a chemical compound with the molecular formula C6H12N2 . It has a molecular weight of 112.17288 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully available. The molecular weight is 112.17288 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • DABCO is widely recognized as an effective solid catalyst in organic synthesis, known for its eco-friendliness, high reactivity, and non-toxicity. It has been used in various organic transformations, often yielding products with high selectivity and excellent yields (Baghernejad, 2010).

  • In the synthesis of DABCO over zeolite ZSM-5, researchers identified several side products like alkylpyrazines and alkylpiperazines. A chemical mechanism involving elimination, condensation, cracking, and proton transfer reactions was proposed (Jiří Trejbal et al., 2007).

  • A new DABCO-based ionic liquid was prepared and characterized. It was used as a catalyst in synthesizing biologically active compounds, showing advantages like high yields, short reaction times, and a simple work-up procedure (F. Shirini et al., 2017).

  • DABCO has been effective as a catalyst under ultrasound irradiation conditions, facilitating rapid and mild three-component condensation reactions for synthesizing pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives (D. Azarifar et al., 2013).

  • Research into molecular tiling showed the 1:1 adduct formed between DABCO and 1,3,5-benzenetricarboxylic acid forming planar two-dimensional sheets, indicating potential applications in material science (P. R. Meehan et al., 1997).

  • DABCO was found to be an effective reagent for decarboxylative acylation of carboxylic acids, offering a metal-free pathway to synthesize a variety of amides and esters (Jun-Rong Zhang et al., 2017).

  • In the field of green chemistry, DABCO was used as a catalyst for a clean, one-pot synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media, highlighting its environmental friendliness and efficiency (D. Tahmassebi et al., 2011).

properties

IUPAC Name

(1R,4R)-2,5-diazabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWDAKFSDBOQJK-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN[C@H]1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R)-2,5-Diazabicyclo(2.2.2)octane
Reactant of Route 2
(1R,4R)-2,5-Diazabicyclo(2.2.2)octane
Reactant of Route 3
(1R,4R)-2,5-Diazabicyclo(2.2.2)octane
Reactant of Route 4
(1R,4R)-2,5-Diazabicyclo(2.2.2)octane
Reactant of Route 5
(1R,4R)-2,5-Diazabicyclo(2.2.2)octane
Reactant of Route 6
(1R,4R)-2,5-Diazabicyclo(2.2.2)octane

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